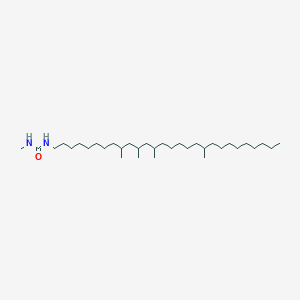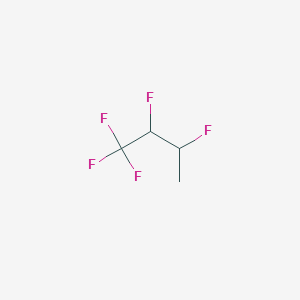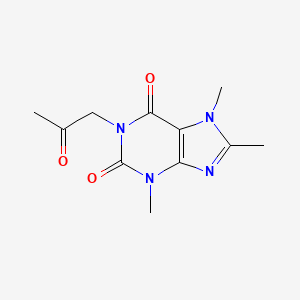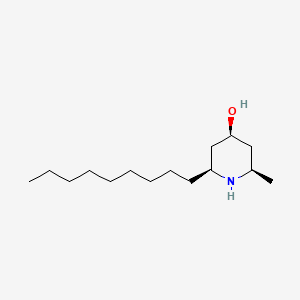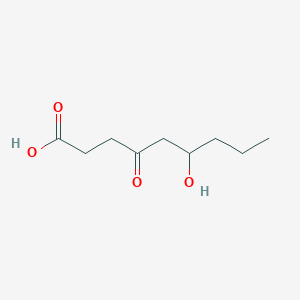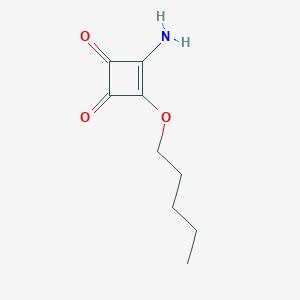
Diprop-2-en-1-yl 2-ethyl-3-oxobutanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diprop-2-en-1-yl 2-ethyl-3-oxobutanedioate is a chemical compound with the molecular formula C10H16O4. It is also known by other names such as Diethyl allylmalonate and Diethyl 2-(prop-2-enyl)malonate
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diprop-2-en-1-yl 2-ethyl-3-oxobutanedioate typically involves the esterification of malonic acid derivatives. One common method is the reaction of diethyl malonate with allyl bromide in the presence of a base such as sodium ethoxide. The reaction conditions usually involve refluxing the mixture in ethanol for several hours to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to optimize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Diprop-2-en-1-yl 2-ethyl-3-oxobutanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The allyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Diprop-2-en-1-yl 2-ethyl-3-oxobutanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals
Mécanisme D'action
The mechanism of action of Diprop-2-en-1-yl 2-ethyl-3-oxobutanedioate involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular pathways, potentially modulating biological processes such as inflammation and cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A precursor in the synthesis of Diprop-2-en-1-yl 2-ethyl-3-oxobutanedioate.
Diethyl 2-ethylmalonate: Similar structure but with an ethyl group instead of an allyl group.
Diethyl 2-methylmalonate: Similar structure but with a methyl group instead of an allyl group.
Uniqueness
This compound is unique due to its allyl group, which imparts distinct reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
136427-35-5 |
|---|---|
Formule moléculaire |
C12H16O5 |
Poids moléculaire |
240.25 g/mol |
Nom IUPAC |
bis(prop-2-enyl) 2-ethyl-3-oxobutanedioate |
InChI |
InChI=1S/C12H16O5/c1-4-7-16-11(14)9(6-3)10(13)12(15)17-8-5-2/h4-5,9H,1-2,6-8H2,3H3 |
Clé InChI |
WWKICSDWUQEHPP-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)C(=O)OCC=C)C(=O)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


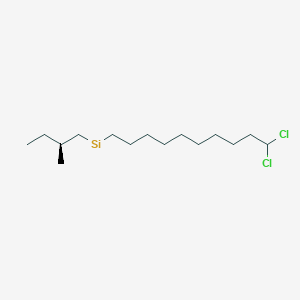
![2-Acetamido-N-benzyl-2-[(methoxymethyl)amino]acetamide](/img/structure/B14281128.png)
